molecular formula C8H9ClFN B1322412 2-(3-Chloro-4-fluorophenyl)ethanamine CAS No. 244194-67-0

2-(3-Chloro-4-fluorophenyl)ethanamine

Cat. No. B1322412
M. Wt: 173.61 g/mol
InChI Key: FJYXMCYYPFAUPO-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)ethanamine is a compound that is structurally related to various research chemicals studied for their potential applications in fields such as material science, pharmacology, and analytical chemistry. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds that feature halogenated aromatic rings and ethanamine structures.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that introduce halogen atoms onto aromatic rings, as seen in the synthesis of polyethers based on conformational isomerism . These processes can include the use of dibromopentane or dibromooctane as starting materials, leading to the formation of polymers with various halogenated substituents. Although the exact synthesis of 2-(3-Chloro-4-fluorophenyl)ethanamine is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-Chloro-4-fluorophenyl)ethanamine has been investigated using techniques such as X-ray diffraction (XRD) and computational methods . These studies reveal that the presence of halogen atoms can significantly influence the geometrical parameters and stability of the molecules. The hyper-conjugative interactions and charge delocalization are crucial factors that contribute to the overall stability, as analyzed through Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is often associated with the electronic properties of the substituents. For instance, the presence of a fluorine atom can enhance the electrophilicity of the carbonyl group, making it a reactive site for further chemical transformations . Similarly, the introduction of chlorine and fluorine atoms into the phenyl ring of ethanamine could alter its reactivity pattern, potentially affecting its interactions with biological targets or its role in further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the nature and position of the substituents. For example, the introduction of different halogens such as fluorine, chlorine, bromine, and others can affect the phase transition temperatures and thermodynamic parameters of the resulting polymers . In the case of 2-(3-Chloro-4-fluorophenyl)ethanamine, the presence of both chlorine and fluorine is likely to impact its boiling point, solubility, and other physical properties, although specific data is not provided in the papers.

Relevant Case Studies

While there are no direct case studies on 2-(3-Chloro-4-fluorophenyl)ethanamine, research on related compounds provides valuable insights. For instance, molecular docking studies of halogenated ethanones suggest potential inhibitory activity against enzymes like tripeptidyl peptidase II (TPII), indicating possible anti-neoplastic properties . Additionally, the study of the rotational spectrum of 2-(2-fluorophenyl)ethanamine shows how fluorination affects the shape and conformational preferences of neurotransmitter analogs . These findings could be extrapolated to hypothesize the biological activity and conformational behavior of 2-(3-Chloro-4-fluorophenyl)ethanamine.

Scientific Research Applications

Selective Mercury Sensor

A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine was synthesized for the selective optical detection of mercury ions. This sensor, prepared in two steps, functions both as a fluoroionophore and a chromophore. It exhibits fluorescence quenching and chromogenic changes detectable by the naked eye upon binding with Hg 2+, acting as an ON–OFF fluorescence switch in specific solvent mixtures (Wanichacheva et al., 2009).

Histamine H1-Agonistic Activity

2-Phenylhistamines, including compounds with 3-fluorophenyl and 3-chlorophenyl analogues, were synthesized to investigate their histamine H1-agonistic activity. These compounds, especially 2-[2-(3-Fluorophenyl)-4-imidazolyl]ethanamine, demonstrated significant potency as H1-agonists, indicating potential applications in histamine-related pharmacological research (Zingel et al., 1990).

Antimicrobial and Antifungal Activities

Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized and screened for their antimicrobial and antifungal activities. These compounds showed promising results, comparable or slightly better than some medicinal standards, suggesting their potential application in developing new antimicrobial agents (Pejchal et al., 2015).

Multifunctional Biocide

2-(Decylthio)ethanamine hydrochloride, a multifunctional biocide, has shown effectiveness in various applications, including bacteria, fungi, algae control, biofilm, and corrosion inhibition in recirculating cooling water systems (Walter & Cooke, 1997).

Liquid Chromatography Mass Spectrometry Application

A high-performance liquid chromatography tandem mass spectrometry method was developed for determining substances like 2CC-NBOMe and 25I-NBOMe in human serum. This assay, which applies derivatives of 2-(2-methoxyphenyl)ethanamine as internal standards, highlights the application of this class of compounds in clinical toxicology testing (Poklis et al., 2013).

Antiamoebic Activity

Chalcones bearing N-substituted ethanamine tail were synthesized and tested for antiamoebic activity. Several compoundsshowed better activity than the standard drug metronidazole, indicating their potential as therapeutic agents for amoebiasis (Zaidi et al., 2015).

Quantum Chemical Studies

Quantum chemical studies were conducted on 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, synthesized from 2-amino-5-chloro-2'-fluorobenzophenone. The findings have implications in understanding molecular geometry, chemical reactivity, and interactions at the quantum level, useful in materials science and chemistry (Satheeshkumar et al., 2017).

Neuropharmacology of Hallucinogens

Research on 2,5-Dimethoxyphenethylamines, which include compounds like 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, revealed their potent 5-HT2A agonistic effects in rats. These findings are significant in the study of hallucinogenic drugs and their effects on neurotransmitter systems (Elmore et al., 2018).

Hyperpolarizability and NLO Applications

A study focused on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one revealed significant hyperpolarizability, suggesting its potential role in non-linear optics (NLO). The research highlights the application of such compounds in the development of new NLO materials (Najiya et al., 2014).

Synthesis of Heterocycle Based Molecules

The synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one and its derivatives demonstrated potential for new heterocycle-based molecules. These compounds have applications in drug development and materials science (Murthy et al., 2017).

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYXMCYYPFAUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625810
Record name 2-(3-Chloro-4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-fluorophenyl)ethanamine

CAS RN

244194-67-0
Record name 2-(3-Chloro-4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the same reaction procedure and workup as described in Example 33, 2-Chloro-1-fluoro-4-(2-nitro-vinyl)-benzene (I-34a: 1.7 g, 8.4577 mmol) in dry THF (17 mL) was reacted with lithium borohydride (736.8 mg, 33.8308 mmol) and trimethylsilyl chloride (8.6 mL, 67.6616 mmol) in dry THF (9 mL) to afford 1.3 g of the product (100% yield).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
736.8 mg
Type
reactant
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of (3-chloro-4-fluoro-phenyl)-acetonitrile (1 g, 5.9 mmol) in THF (30 mL) was slowly added BH3-THF (8.26 ml). After the addition, the reaction mixture was heated to reflux for 3 hours. MeOH was added to quench the reaction and volatiles were removed under reduced pressure. The crude product was first dissolved in aq. HCl solution (30 mL) and impurities were removed by exaction with EtOAc (2×30 mL). The pH of the aqueous solution was adjusted to 8 using K2CO3 and the mixture was then extracted with DCM (3×30 mL). The combined organic layers were then washed with brine, dried with anhy. Na2SO4, filtered and concentrated in vacuo to give the title compound (570 mg, 55.8%) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
55.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhi Zhao, M Metifiot, SJ Smith… - Current topics in …, 2016 - ingentaconnect.com
Integrase (IN) is an essential viral enzyme required for HIV-1 replication, which has been targeted by anti-AIDS therapeutics. Integrase strand transfer inhibitors (INSTIs) represent a new …
Number of citations: 6 www.ingentaconnect.com

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